1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one
Description
1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one is a synthetic heterocyclic compound characterized by a benzo[f]chromen-3-one core fused with a 1,4-dioxa-8-azaspiro[4.5]decane substituent. This compound has been explored for its antitumor properties, as derivatives of benzo[f]chromen-3-one are known to exhibit cytotoxic activity against diverse cancer cell lines . The spirocyclic group may enhance solubility or target-binding specificity compared to simpler coumarin derivatives .
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-19-13-16(14-22-9-7-21(8-10-22)24-11-12-25-21)20-17-4-2-1-3-15(17)5-6-18(20)26-19/h1-6,13H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFYARXGOMJXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to detail its biological activity, supported by data tables and relevant case studies.
The compound features a complex structure that includes a chromenone moiety and an azaspirodecane unit, which may contribute to its interactions with biological systems. The molecular formula is with a molecular weight of approximately 241.28 g/mol.
Research indicates that compounds similar to this compound exhibit significant interaction with various receptor systems, particularly the sigma receptors (σ1 and σ2). These receptors are implicated in several neurological and physiological processes, including pain modulation and neuroprotection.
Sigma Receptor Affinity
A study reported that related compounds with the 1,4-dioxa-8-azaspiro[4.5]decane structure demonstrated high affinity for σ1 receptors, with binding affinities in the nanomolar range (K(i) = 5.4 ± 0.4 nM) . This suggests that the compound may modulate pathways associated with these receptors.
Neuroprotective Effects
In vitro studies have shown that compounds containing the chromenone structure can exert neuroprotective effects against oxidative stress-induced neuronal cell death. This is hypothesized to be mediated through the activation of σ1 receptors, which play a role in cellular protection mechanisms.
Study on Antinociceptive Activity
A recent investigation evaluated the antinociceptive properties of related compounds in animal models. The results indicated a significant reduction in pain response when administered at specific doses, suggesting that the compound may have therapeutic potential for pain management .
Evaluation of Selectivity
Another study focused on the selectivity of these compounds for σ1 versus σ2 receptors. The findings revealed a preferential binding to σ1 receptors, which could be advantageous for targeting specific pathways without affecting other receptor systems .
Table 1: Biological Activity Summary
| Activity | Observed Effect | Reference |
|---|---|---|
| Sigma Receptor Binding | High affinity (K(i) = 5.4 nM) | |
| Antinociceptive Activity | Significant pain reduction | |
| Neuroprotective Effects | Protection against oxidative stress |
Table 2: Comparison of Related Compounds
| Compound | K(i) (nM) | Selectivity |
|---|---|---|
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 | σ1 > σ2 (30-fold) |
| Other derivatives | Varies | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[f]chromen-3-one Moieties
(i) 3H-Benzo[f]chromen-3-one Chalcone Derivatives
- Structure: Derivatives such as 2-(3-(dimethylamino)acryloyl)-3H-benzo[f]chromen-3-one feature a chalcone (α,β-unsaturated ketone) substituent.
- Activity: These compounds exhibit potent anticancer activity, particularly against melanoma, leukemia, and colon cancer cell lines. Pyrazole and pyridazine derivatives (e.g., compound 4e and 5a–5e) demonstrated enhanced cytotoxicity, suggesting that electron-withdrawing substituents improve bioactivity .
- Comparison: Unlike the spirocyclic derivative, chalcone-based analogues rely on planar conjugated systems for intercalation or kinase inhibition.
(ii) 3H-Benzo[f]chromen-3-one NSAID Hybrids
- Structure: Hybrids incorporating non-steroidal anti-inflammatory drug (NSAID) moieties, such as ibuprofen or aspirin, linked to the chromenone core.
- Activity : These hybrids show dual cytotoxicity and antimicrobial effects, with moderate activity against Gram-positive bacteria and fungi. Anti-inflammatory properties are attributed to COX-2 inhibition .
- Comparison: The spirocyclic derivative lacks NSAID functional groups, suggesting divergent mechanisms of action. However, both classes leverage the chromenone core for DNA intercalation or redox modulation.
Spirocyclic Analogues
(i) 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-diones (Compounds 13 and 14)
- Structure : Feature a diazaspiro[4.5]decane core with phenyl and chlorophenyl substituents.
- Activity: These compounds were investigated for CNS-related targets, likely due to the piperazine-like nitrogen in the spiro system.
- Comparison: The target compound’s 1,4-dioxa-8-azaspiro group may offer improved aqueous solubility over the diazaspiro analogues, which could influence bioavailability in non-CNS applications.
(ii) 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
- Structure: Shares the same spirocyclic substituent but incorporates a cyclopenta-fused chromenone system.
- Activity: Limited data are available, but the cyclopenta fusion likely increases lipophilicity, altering membrane permeability compared to the benzo[f]chromenone core .
- Comparison: The benzo[f]chromenone system in the target compound may provide stronger π-π stacking interactions with biological targets, such as DNA topoisomerases, compared to the cyclopenta variant.
Q & A
Synthesis and Characterization
Basic Question: Q. What are the key synthetic routes for preparing 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3H-benzo[f]chromen-3-one, and how are intermediates characterized? Answer: The synthesis typically involves multi-step protocols:
Spirocyclic Intermediate Preparation : The 1,4-dioxa-8-azaspiro[4.5]decane moiety is synthesized from precursors like piperazinone derivatives or via cyclization reactions involving ethylene glycol and ketones .
Coupling with Benzochromenone : The spirocyclic intermediate is alkylated or coupled with 3H-benzo[f]chromen-3-one derivatives using nucleophilic substitution or Mitsunobu reactions. For example, a Schiff base intermediate (formed from 4-oxo-4H-chromene-3-carboxaldehyde and diamines) may undergo cyclization and oxidation to yield fused benzochromenone derivatives .
Characterization :
- NMR/IR : Confirm spirocyclic and benzochromenone connectivity via diagnostic peaks (e.g., δ 4.2–4.5 ppm for dioxolane protons, δ 8.1–8.3 ppm for chromenone aromatic protons) .
- Elemental Analysis : Validate stoichiometry (e.g., C₁₈H₁₉NO₄) .
- TLC/HPLC : Monitor reaction progress and purity .
Advanced Question: Q. How can researchers optimize reaction yields and minimize side products during spirocyclic coupling? Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in alkylation steps, while dichloromethane minimizes ester hydrolysis .
- Catalyst Use : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in aryl-alkyl bond formation .
- Temperature Control : Low temperatures (−10°C to 0°C) reduce unwanted oxidation of benzochromenone .
Structural and Conformational Analysis
Basic Question: Q. What structural features influence the compound’s reactivity and biological activity? Answer:
- Spirocyclic Rigidity : The 1,4-dioxa-8-azaspiro[4.5]decane restricts conformational flexibility, enhancing binding specificity to targets like enzymes or receptors .
- Electron-Deficient Chromenone Core : The chromenone’s carbonyl and fused aromatic system enable π-π stacking and hydrogen bonding, critical for interactions with biological macromolecules .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in spirocyclic stereochemistry? Answer:
- SHELX Software : Use SHELXL for refining crystallographic data, leveraging restraints for spirocyclic torsion angles to resolve chiral centers .
- Data Collection : High-resolution (<1.0 Å) synchrotron data improves electron density maps for the dioxolane and azaspiro moieties .
Biological and Pharmacological Evaluation
Basic Question: Q. What methodologies assess the compound’s potential as a therapeutic agent? Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Question: Q. How can contradictory pharmacological data (e.g., varying IC₅₀ across studies) be resolved? Answer:
- Batch Purity Analysis : Use HPLC-MS to confirm compound integrity (e.g., detect hydrolysis products) .
- Assay Standardization : Control variables like serum concentration (e.g., FBS% in cell culture) to minimize interference .
Structure-Activity Relationship (SAR) Studies
Advanced Question: Q. What structural modifications enhance the compound’s bioavailability or target selectivity? Answer:
- Halogen Substitution : Introducing fluorine at the benzochromenone C-5 position increases metabolic stability and lipophilicity (logP optimization) .
- N-Methylation : Methylating the azaspiro nitrogen reduces basicity, improving blood-brain barrier penetration .
- Prodrug Design : Esterification of the chromenone carbonyl enhances solubility (e.g., acetate prodrugs hydrolyze in vivo) .
Computational and Mechanistic Insights
Advanced Question: Q. How can molecular docking predict binding modes with biological targets? Answer:
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP) to assign partial charges .
- Target Selection : Dock against crystal structures (e.g., PDB: 4QF) of related spirocyclic-protein complexes .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine models .
Stability and Degradation Pathways
Advanced Question: Q. What are the dominant degradation pathways under physiological conditions? Answer:
- Hydrolysis : The dioxolane ring is susceptible to acid-catalyzed cleavage (pH < 4), forming diols and ketones .
- Oxidation : Benzochromenone’s conjugated system undergoes photooxidation; stabilize with antioxidants (e.g., BHT) in formulations .
Comparative Analysis with Structural Analogs
Basic Question: Q. How does this compound differ from analogs like 8-(3-bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane? Answer:
- Substituent Effects : Bromine and fluorine in the analog increase halogen bonding with targets but reduce solubility (clogP = 3.2 vs. 2.5 for the parent compound) .
- Biological Activity : The benzochromenone core in the parent compound enhances intercalation with DNA/RNA compared to simpler spirocyclic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
